What are the chemical and physical properties of 1-Aminohexan-3-ol?
What are the chemical and physical properties of 1-Aminohexan-3-ol?
An In-Depth Technical Guide to 1-Aminohexan-3-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Aminohexan-3-ol, a chiral bifunctional molecule of significant interest in synthetic chemistry. As a Senior Application Scientist, the following sections synthesize its known properties, predictive characterization data, and practical methodologies to support its application in research and development.
Introduction: The Strategic Value of 1-Aminohexan-3-ol
1-Aminohexan-3-ol is a linear six-carbon amino alcohol featuring a primary amine at the C-1 position and a secondary alcohol at the C-3 position. This specific arrangement of functional groups, known as a 1,3-amino alcohol, is a privileged motif in medicinal chemistry and a versatile building block in organic synthesis.[1][2] The presence of a stereocenter at the C-3 carbon imparts chirality, making it a valuable precursor for the enantioselective synthesis of complex target molecules. Its dual functionality allows for orthogonal chemical modifications, providing a strategic advantage in the construction of pharmaceutical intermediates and novel chemical entities.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all scientific inquiry. The key identifiers and structural details for 1-Aminohexan-3-ol are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-aminohexan-3-ol | [3][4] |
| CAS Number | 15991-62-5 | [3][4] |
| Molecular Formula | C₆H₁₅NO | [3][4] |
| Molecular Weight | 117.19 g/mol | [4] |
| Canonical SMILES | CCCC(CCN)O | [4] |
| InChI Key | NNNLJNYYAWMTDI-UHFFFAOYSA-N | [3] |
| Appearance | Liquid | [3] |
The structure contains a primary amine (-NH₂) and a secondary alcohol (-OH), which are key to its chemical reactivity. The carbon at position 3 is a chiral center, meaning 1-Aminohexan-3-ol can exist as two non-superimposable mirror images or enantiomers, (R)-1-aminohexan-3-ol and (S)-1-aminohexan-3-ol.
Physicochemical Properties: A Comparative Overview
While extensive experimental data for 1-Aminohexan-3-ol is not widely published, its properties can be reliably predicted using computational models and comparison with structurally similar compounds. These properties are crucial for predicting its behavior in various solvent systems and its potential for biological activity.
| Property | Predicted/Known Value | Significance in Drug Development | Source |
| XLogP3 | 0.3 | Predicts lipophilicity and membrane permeability. A low value suggests good water solubility. | [4] |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | Estimates the molecule's surface polarity, a key factor in cell permeability and oral bioavailability. | [4] |
| Hydrogen Bond Donor Count | 2 | Influences solubility and binding affinity to biological targets. | --- |
| Hydrogen Bond Acceptor Count | 2 | Affects solubility and receptor-ligand interactions. | --- |
| Rotatable Bond Count | 4 | Relates to conformational flexibility, which impacts target binding. | --- |
| Storage Temperature | 4 °C | Recommended for maintaining chemical stability and preventing degradation. | [3] |
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The predicted proton NMR spectrum in a solvent like CDCl₃ would show distinct signals for each unique proton environment. Protons on carbons adjacent to the amine (C1) and alcohol (C3) groups would be deshielded, appearing at a higher chemical shift (downfield). The labile protons of the -NH₂ and -OH groups would appear as a broad singlet, and their chemical shift would be concentration and solvent-dependent.[6]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | multiplet | 1H | H-3 (CH-OH) |
| ~2.8 | triplet | 2H | H-1 (CH₂-NH₂) |
| ~1.6 | multiplet | 2H | H-2 (CH₂) |
| ~1.4 | multiplet | 4H | H-4, H-5 (CH₂, CH₂) |
| ~0.9 | triplet | 3H | H-6 (CH₃) |
| variable (1.5-3.5) | broad singlet | 3H | -NH₂, -OH |
-
¹³C NMR (Carbon NMR): The carbon spectrum provides information on the number of unique carbon atoms and their chemical environment. Carbons bonded to the electronegative oxygen and nitrogen atoms will be the most downfield.[7]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~72 | C-3 (CH-OH) |
| ~45 | C-1 (CH₂-NH₂) |
| ~39 | C-4 (CH₂) |
| ~36 | C-2 (CH₂) |
| ~19 | C-5 (CH₂) |
| ~14 | C-6 (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For 1-Aminohexan-3-ol, the key diagnostic peaks would be:[8]
-
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of an alcohol group involved in hydrogen bonding.
-
N-H Stretch: A medium, and potentially split, absorption around 3300-3500 cm⁻¹, indicative of a primary amine. This often overlaps with the O-H stretch.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the alkyl chain.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region, confirming the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. Under Electron Ionization (EI), 1-Aminohexan-3-ol would be expected to show:[9][10]
-
Molecular Ion (M⁺): A peak at m/z = 117.
-
Key Fragments: Alpha-cleavage is a dominant fragmentation pathway for amines and alcohols.[9] Common fragments would include:
-
m/z = 87: Loss of an ethyl radical (•CH₂CH₃) from the C3-C4 bond cleavage.
-
m/z = 74: Cleavage between C2 and C3, resulting in [HO-CH-CH₂-NH₂]⁺.
-
m/z = 30: A common fragment for primary amines, [CH₂=NH₂]⁺.
-
[M-18]⁺: Loss of water (H₂O) from the molecular ion, resulting in a peak at m/z = 99.
-
Experimental Protocols for Characterization
The following protocols describe self-validating systems for the rigorous characterization of synthesized or procured 1-Aminohexan-3-ol.
Protocol: NMR Spectroscopic Analysis
This protocol ensures the acquisition of high-quality NMR data for definitive structural confirmation.
-
Sample Preparation: Accurately weigh 10-20 mg of 1-Aminohexan-3-ol and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry 5 mm NMR tube.
-
Causality: The choice of solvent is critical. CDCl₃ is standard for many organic molecules, but DMSO-d₆ can be superior for resolving O-H and N-H protons.
-
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution and dispersion.
-
Shimming: Before acquisition, carefully shim the magnetic field to maximize its homogeneity. This is a critical step for obtaining sharp, well-defined peaks and is validated by observing the narrow line shape of the solvent reference signal.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Ensure the spectral width covers 0-12 ppm and that the relaxation delay is sufficient (typically 1-2 seconds) to allow for full magnetization recovery.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A more concentrated sample (30-50 mg) and a larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Workflow for Chemical Characterization
The logical flow for characterizing a chemical sample like 1-Aminohexan-3-ol involves a multi-technique approach to confirm both structure and purity.
Caption: A validated workflow for the comprehensive characterization of 1-Aminohexan-3-ol.
Plausible Synthetic Strategies
Optically pure 1,3-amino alcohols are valuable synthons, and several reliable methods exist for their preparation.[2] While a specific, optimized synthesis for 1-Aminohexan-3-ol is not prominently documented, the following strategies represent logical and field-proven approaches.
-
Strategy A: Reductive Amination of a β-Hydroxy Ketone: This is a highly convergent approach.[11] An aldol reaction to form 1-hydroxyhexan-3-one, followed by a directed reductive amination, would yield the target syn-1,3-amino alcohol. The use of a catalyst like Ti(iOPr)₄ can chelate to the hydroxyl and imine intermediate, directing the hydride reduction to achieve high diastereoselectivity.[11][12]
-
Strategy B: Reduction of a β-Amino Ketone: The synthesis of the precursor 1-aminohexan-3-one[13] followed by stereoselective reduction of the ketone (e.g., using sodium borohydride or more sophisticated chiral reducing agents) provides a direct route to the amino alcohol.
-
Strategy C: Nucleophilic Ring-Opening of an Epoxide: A common and reliable method for generating amino alcohols involves the ring-opening of an epoxide with an amine nucleophile.[14][15][16] Starting with 1,2-epoxyhexane, reaction with ammonia or a protected ammonia equivalent would lead to a mixture of regioisomers. While this route can be effective, controlling the regioselectivity to favor attack at the C-2 position to yield 1-aminohexan-2-ol can be challenging; thus, this route is less direct for the desired 3-ol isomer. A more tailored epoxide precursor would be required.
Caption: Key synthetic pathways for the preparation of 1-Aminohexan-3-ol.
Safety, Handling, and Storage
Proper handling of all chemicals is essential for laboratory safety. Based on aggregated GHS data, 1-Aminohexan-3-ol should be treated as a hazardous substance.[3][4]
-
GHS Hazard Classification:
-
Signal Word: Danger[3]
Mandatory Safety Protocol
Adherence to a strict safety protocol is non-negotiable when handling corrosive and irritating chemicals.[17][18][19][20][21]
-
Engineering Controls: Always handle 1-Aminohexan-3-ol inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a flame-retardant lab coat.
-
-
Handling: Avoid direct contact with skin and eyes. Prevent inhalation of mist or vapor. Use compatible, properly sealed containers.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed and store at the recommended temperature of 4°C.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: Logical flow for the safe handling of 1-Aminohexan-3-ol.
Conclusion
1-Aminohexan-3-ol is a molecule with significant potential as a chiral building block in synthetic and medicinal chemistry. While comprehensive experimental data is sparse in public databases, its chemical and physical properties can be reliably predicted through computational analysis and comparison with analogous structures. The protocols and strategies outlined in this guide provide a robust framework for its synthesis, characterization, and safe handling, empowering researchers to confidently incorporate this valuable synthon into their drug discovery and development programs.
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